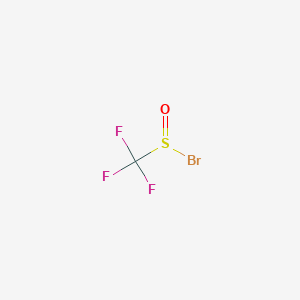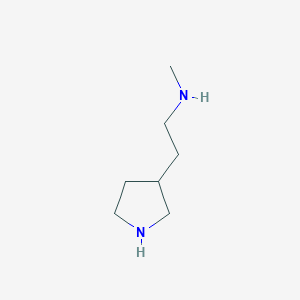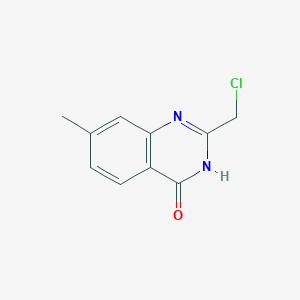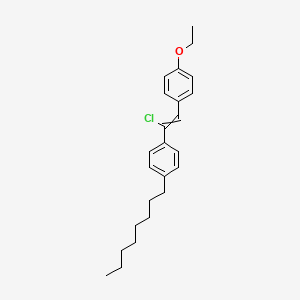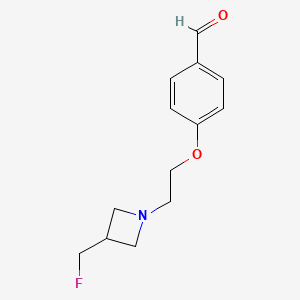
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde is a chemical compound that features a benzaldehyde group attached to an azetidine ring via an ethoxy linker The presence of a fluoromethyl group on the azetidine ring adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Ethoxy Linker: The ethoxy linker can be attached through etherification reactions.
Formation of the Benzaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzaldehyde group can be oxidized to form benzoic acid derivatives.
Reduction: The benzaldehyde group can be reduced to form benzyl alcohol derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain receptors or enzymes, while the azetidine ring can provide structural rigidity. The benzaldehyde group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(3-(Chloromethyl)azetidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(2-(3-(Methyl)azetidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in 4-(2-(3-(Fluoromethyl)azetidin-1-yl)ethoxy)benzaldehyde imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C13H16FNO2 |
|---|---|
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H16FNO2/c14-7-12-8-15(9-12)5-6-17-13-3-1-11(10-16)2-4-13/h1-4,10,12H,5-9H2 |
Clé InChI |
MPBVDDLYNNCSKS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CCOC2=CC=C(C=C2)C=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


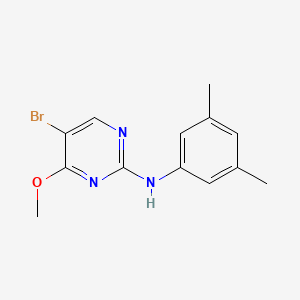

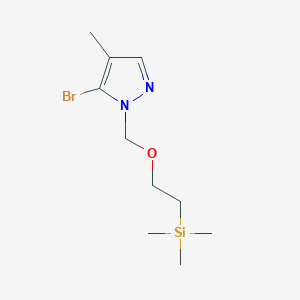
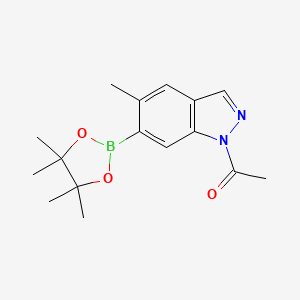
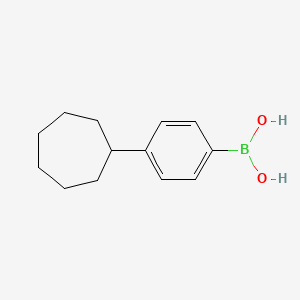


![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
